molecular formula C7H7ClN2 B2521192 2-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine CAS No. 1030377-43-5

2-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine

Cat. No.: B2521192
CAS No.: 1030377-43-5
M. Wt: 154.6
InChI Key: YRPKTWHLIYZWGY-UHFFFAOYSA-N
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Description

“2-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine” is a chemical compound with the molecular formula C7H7ClN2 . It is a derivative of the cyclopentapyrimidine class of compounds .


Synthesis Analysis

The synthesis of 6,7-dihydro-5H-cyclopenta[d]pyrimidine derivatives involves a multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents . The reaction represents a profound structural transformation, involving the formation of cyanothioacetamide, the Knoevenagel condensation with aldehydes, the Stork alkylation with enamine, and intramolecular cyclotransamination to form salts containing the target bicyclic cyclopenta[b]pyridine structure .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a cyclopentapyrimidine core with a chlorine atom attached . The exact molecular structure can be represented by the InChI code: 1S/C7H7ClN2/c8-7-9-4-5-2-1-3-6(5)10-7/h4H,1-3H2 .

Scientific Research Applications

Synthesis and Medicinal Applications

2-Chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine is a derivative of the pyrimidine family, which has gained significant attention in scientific research due to its versatile applications, particularly in medicinal chemistry. Pyrimidines are aromatic heterocyclic compounds with wide-ranging pharmacological effects, including antioxidant, antibacterial, antiviral, antifungal, and anti-inflammatory activities. Recent advancements in the synthesis and understanding of the structure-activity relationships (SARs) of pyrimidine derivatives have highlighted their potential as lead molecules in drug development. The synthesis of pyrimidine scaffolds involves diversified hybrid catalysts and mechanisms, emphasizing their applicability in developing lead molecules with enhanced anti-inflammatory activities and minimal toxicity (Parmar et al., 2023) (Rashid et al., 2021).

Tautomeric Equilibria and Molecular Interactions

Pyrimidine bases, including this compound, exhibit tautomerism, which significantly affects their molecular interactions and stability. The change in tautomeric equilibria due to interactions with the environment can alter the stability of the oxo and hydroxy tautomeric forms. Understanding these interactions is crucial for the development of nucleic acid bases and has implications in fields like molecular biology and pharmacology (Person et al., 1989).

Anti-cancer Applications

The pyrimidine nucleus, including this compound derivatives, has been extensively studied for its anticancer potential. These compounds exert their cell-killing effects through various mechanisms, indicating their capability to interact with diverse enzymes, targets, and receptors. The structure of these potent compounds, their inhibitory concentration (IC50) values, and the models used for anticancer evaluation have been comprehensively documented, highlighting the significance of pyrimidine-based scaffolds in cancer research (Kaur et al., 2014).

Applications in Neurological Disorders

Pyrimidine derivatives have also been explored for their potential in treating neurological disorders. The development of anti-Alzheimer's agents based on pyrimidine scaffolds is an area of high interest, with researchers investigating various possibilities to mitigate the adverse effects of existing drugs and improve neurological conditions. The structural activity relationship (SAR)-based approach has been emphasized, indicating the potential of these compounds as therapeutic agents for neurological disorders (Das et al., 2021).

Properties

IUPAC Name

2-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2/c8-7-9-4-5-2-1-3-6(5)10-7/h4H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRPKTWHLIYZWGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CN=C(N=C2C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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